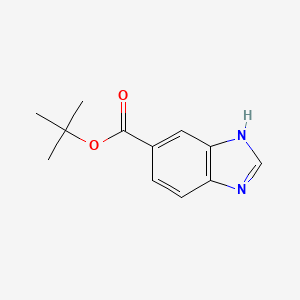

tert-Butyl 1H-benzimidazole-6-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)8-4-5-9-10(6-8)14-7-13-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHMSTYLVGKOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582277 | |

| Record name | tert-Butyl 1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918540-35-9 | |

| Record name | tert-Butyl 1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 1H-1,3-benzodiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of tert-Butyl 1H-benzimidazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for tert-butyl 1H-benzimidazole-6-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document includes detailed experimental protocols derived from analogous transformations, quantitative data where available, and logical diagrams to illustrate the synthetic workflow.

Synthetic Pathway Overview

The synthesis of tert-butyl 1H-benzimidazole-6-carboxylate can be efficiently achieved through a three-stage process:

-

Synthesis of the Nitro-Aniline Intermediate: Preparation of tert-butyl 4-amino-3-nitrobenzoate.

-

Reduction of the Nitro Group: Conversion of the nitro-aniline intermediate to tert-butyl 3,4-diaminobenzoate.

-

Benzimidazole Ring Formation: Cyclization of the resulting diamine to yield the target compound.

A schematic representation of this pathway is provided below.

Figure 1: Proposed synthesis pathway for tert-Butyl 1H-benzimidazole-6-carboxylate.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and provide a practical guide for the synthesis.

Stage 1: Synthesis of tert-Butyl 4-amino-3-nitrobenzoate

This stage involves two key steps: the esterification of 4-chloro-3-nitrobenzoic acid followed by amination.

Step 1a: Synthesis of tert-Butyl 4-chloro-3-nitrobenzoate

-

Reaction: 4-chloro-3-nitrobenzoic acid is esterified using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base and a nucleophilic catalyst.

-

Procedure:

-

To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Add di-tert-butyl dicarbonate (1.2 equivalents) and triethylamine (1.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 1b: Synthesis of tert-Butyl 4-amino-3-nitrobenzoate

-

Reaction: The chloro group of tert-butyl 4-chloro-3-nitrobenzoate is displaced by an amino group using ammonia.

-

Procedure:

-

Dissolve tert-butyl 4-chloro-3-nitrobenzoate (1 equivalent) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

In a sealed pressure vessel, add a solution of ammonia in methanol (e.g., 7N).

-

Heat the mixture at a temperature ranging from 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Stage 2: Synthesis of tert-Butyl 3,4-diaminobenzoate

-

Reaction: The nitro group of tert-butyl 4-amino-3-nitrobenzoate is reduced to an amine. A common method is catalytic hydrogenation.

-

Procedure:

-

Dissolve tert-butyl 4-amino-3-nitrobenzoate (1 equivalent) in a solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 2-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.

-

Stage 3: Synthesis of tert-Butyl 1H-benzimidazole-6-carboxylate

-

Reaction: The 1,2-diamine is cyclized with a one-carbon source, such as formic acid or triethyl orthoformate, to form the benzimidazole ring.

-

Procedure:

-

To a solution of tert-butyl 3,4-diaminobenzoate (1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add triethyl orthoformate (1.5 equivalents) and a catalytic amount of a weak acid like formic acid (a few drops) or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 4-8 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Quantitative Data

The following table summarizes the expected molecular weights and available physical state data for the key compounds in the synthesis pathway. Yields are highly dependent on reaction scale and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| tert-Butyl 4-amino-3-nitrobenzoate | C₁₁H₁₄N₂O₄ | 238.24 | Yellow solid |

| tert-Butyl 3,4-diaminobenzoate | C₁₁H₁₆N₂O₂ | 208.26 | Solid |

| tert-Butyl 1H-benzimidazole-6-carboxylate | C₁₂H₁₄N₂O₂ | 218.25 | Solid |

Characterization Data

The structural confirmation of the final product and its intermediates relies on spectroscopic analysis. Below are the expected characterization data.

tert-Butyl 1H-benzimidazole-6-carboxylate:

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.5 (br s, 1H, NH), 8.25 (s, 1H, Ar-H), 8.05 (s, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 1.55 (s, 9H, C(CH₃)₃). (Predicted values based on similar structures).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) ~165.0, 143.0, 142.0, 138.0, 125.0, 122.0, 118.0, 112.0, 81.0, 28.0. (Predicted values based on similar structures).

-

Mass Spectrometry (ESI+): m/z = 219.11 [M+H]⁺.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of tert-butyl 1H-benzimidazole-6-carboxylate.

Figure 2: General experimental workflow for the synthesis of tert-Butyl 1H-benzimidazole-6-carboxylate.

This guide provides a comprehensive framework for the synthesis of tert-butyl 1H-benzimidazole-6-carboxylate. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 1H-benzimidazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of tert-Butyl 1H-benzimidazole-6-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide combines computational predictions for closely related analogs with detailed, standardized experimental protocols that can be employed for precise determination in a laboratory setting. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

| Property | Predicted Value/Information | Data Source/Analog |

| Molecular Formula | C₁₃H₁₆N₂O₂ | - |

| Molecular Weight | 232.28 g/mol | PubChem CID: 59283529 (for tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate)[1] |

| Melting Point | No experimental data found. | - |

| Boiling Point | No experimental data found. | - |

| Solubility | Expected to be soluble in organic solvents like ethyl acetate.[2] | General solubility of similar organic compounds. |

| pKa | ~10.57 (Predicted for a related hydroxybenzimidazole derivative) | ChemicalBook (for 2-HYDROXY-BENZOIMIDAZOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER)[2] |

| LogP | ~2.7 (Computed by XLogP3 for a close analog) | PubChem CID: 14489773 (for tert-Butyl 1H-benzo[d]imidazole-1-carboxylate)[3] |

Note: The provided values, particularly for pKa and LogP, are based on computational models for structurally similar compounds and should be considered as estimates. Experimental verification is highly recommended.

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of tert-Butyl 1H-benzimidazole-6-carboxylate requires empirical determination of its physicochemical properties. The following section details standardized experimental protocols that can be readily adapted for this purpose.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.[4][5] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[6]

Methodology: Capillary Method

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with mineral oil or an automated digital instrument).[6]

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2°C per minute as the expected melting point is approached.[6]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]

Diagram 1: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds at room temperature, the boiling point is a key characteristic property.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[8][9]

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]

-

Heating: The Thiele tube is heated gently and uniformly.[9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Diagram 2: Workflow for Micro Boiling Point Determination.

Solubility Determination

Solubility is a critical parameter that affects a drug's bioavailability. The "shake-flask" method is a common technique for determining equilibrium solubility.[11]

Methodology: Shake-Flask Method

-

Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed flask.[11][12]

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]

Diagram 3: Workflow for Solubility Determination by Shake-Flask Method.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which impacts its solubility, permeability, and receptor binding. For benzimidazole derivatives, potentiometric titration and UV-metric methods are commonly used.[13]

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-miscible co-solvent like methanol or DMSO if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For complex cases, derivative plots can be used to accurately determine the equivalence point.

Diagram 4: Workflow for pKa Determination by Potentiometric Titration.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and allowing the layers to separate.[14]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand until the layers have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[15]

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Diagram 5: Workflow for LogP Determination by Shake-Flask Method.

Synthesis and Biological Context

Synthesis:

The synthesis of tert-Butyl 1H-benzimidazole-6-carboxylate typically involves the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative. A common synthetic route involves the reaction of 3,4-diaminobenzoic acid with a tert-butoxycarbonyl (Boc) protecting group source under conditions that facilitate cyclization.[16][17] The tert-butyl ester group can be introduced either before or after the formation of the benzimidazole ring.

Biological Activities of Benzimidazole Derivatives:

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[18][19][20] These activities include:

-

Antimicrobial: Effective against various bacteria and fungi.[21]

-

Antiviral: Showing activity against a range of viruses.

-

Anticancer: Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

-

Anti-inflammatory: Exhibiting potential as anti-inflammatory agents.

-

Antihypertensive: Certain derivatives have shown effects on blood pressure.

While the specific biological targets and signaling pathways for tert-Butyl 1H-benzimidazole-6-carboxylate are not yet elucidated, its structural similarity to other biologically active benzimidazoles suggests it may be a valuable starting point for the development of novel therapeutic agents. Further research into its biological activity is warranted.

References

- 1. tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate | C13H16N2O2 | CID 59283529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-HYDROXY-BENZOIMIDAZOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 161468-45-7 [chemicalbook.com]

- 3. tert-Butyl 1H-benzo[d]imidazole-1-carboxylate | C12H14N2O2 | CID 14489773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. athabascau.ca [athabascau.ca]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. byjus.com [byjus.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. agilent.com [agilent.com]

- 16. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. isca.me [isca.me]

- 20. Different Potential Biological Activities of Benzimidazole Derivatives [journals.ekb.eg]

- 21. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of tert-Butyl Benzimidazole Carboxylate Isomers

Audience: Researchers, scientists, and drug development professionals.

This technical guide addresses the molecular weight and chemical formula of tert-butyl benzimidazole carboxylate isomers. Due to the limited availability of experimental data for tert-butyl 1H-benzimidazole-6-carboxylate, this document provides a detailed overview of the closely related and well-documented isomer, tert-butyl 1H-benzo[d]imidazole-1-carboxylate. For clarity and comparative purposes, the theoretical values for the requested compound are also presented.

Data Summary

The following table summarizes the molecular weight and chemical formula for both the requested tert-butyl 1H-benzimidazole-6-carboxylate and the readily available data for the isomeric tert-butyl 1H-benzo[d]imidazole-1-carboxylate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| tert-Butyl 1H-benzo[d]imidazole-1-carboxylate | C₁₂H₁₄N₂O₂ | 218.25 | |

| tert-Butyl 1H-benzimidazole-6-carboxylate | C₁₂H₁₄N₂O₂ | 218.25 | (Theoretical) |

It is important to note that while both isomers share the same molecular formula and consequently the same molecular weight, their structural differences, particularly the position of the tert-butyl carboxylate group, will result in different chemical and physical properties. The data for tert-butyl 1H-benzo[d]imidazole-1-carboxylate is well-established and sourced from reputable chemical databases.

Experimental Protocols

In contrast, the synthesis of tert-butyl 1H-benzo[d]imidazole-1-carboxylate is documented and typically involves the reaction of benzimidazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Logical Relationship of Isomers

The diagram below illustrates the structural difference between the two isomers, highlighting the position of the tert-butyl carboxylate group.

This guide underscores the importance of precise nomenclature in chemical research and provides the available data for a closely related, well-characterized isomer in the absence of specific data for tert-butyl 1H-benzimidazole-6-carboxylate. Researchers are advised to verify the specific isomer used in their studies to ensure the accuracy and reproducibility of their results.

An In-depth Technical Guide to the Solubility of tert-Butyl 1H-benzimidazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 1H-benzimidazole-6-carboxylate. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on predicting its solubility profile based on the known behavior of structurally related benzimidazole derivatives. Furthermore, it offers detailed experimental protocols for accurately determining the solubility of this compound in various common laboratory solvents.

Predicted Solubility Profile of tert-Butyl 1H-benzimidazole-6-carboxylate

The solubility of a compound is influenced by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of tert-Butyl 1H-benzimidazole-6-carboxylate, featuring a benzimidazole core and a tert-butyl ester group, suggests a degree of polarity and the potential for hydrogen bonding, which will govern its solubility in different solvent classes.

Based on the general solubility patterns of benzimidazoles, a predicted solubility profile for tert-Butyl 1H-benzimidazole-6-carboxylate is presented below. It is important to note that these are predictions and should be confirmed through experimental validation. Benzimidazole and its derivatives are generally more soluble in alcohols than in water, with solubility decreasing as the alkyl chain of the alcohol increases.[1]

Table 1: Predicted Solubility of tert-Butyl 1H-benzimidazole-6-carboxylate in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The benzimidazole core can engage in hydrogen bonding, but the hydrophobic tert-butyl group and the overall molecular size may limit aqueous solubility. |

| Methanol | Soluble | The polarity of methanol and its ability to act as a hydrogen bond donor and acceptor make it a good solvent for many benzimidazole derivatives.[1] | |

| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. | |

| Acetone | Moderately Soluble | Acetone's moderate polarity should allow for some dissolution of the compound. | |

| Ethyl Acetate | Moderately Soluble | The ester group in ethyl acetate may favorably interact with the tert-butyl ester of the compound. | |

| Nonpolar | Toluene | Sparingly Soluble | Benzimidazoles have shown some solubility in toluene.[2][3] |

| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane is unlikely to dissolve the relatively polar benzimidazole structure. | |

| Dichloromethane | Moderately Soluble | The moderate polarity of dichloromethane may allow for some solubility. |

Disclaimer: The solubility data presented in this table is predictive and based on the general characteristics of benzimidazole derivatives. Experimental verification is required for accurate quantitative values.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of research and development. The following are detailed protocols for two standard methods of solubility assessment.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4]

Objective: To determine the equilibrium concentration of tert-Butyl 1H-benzimidazole-6-carboxylate in a specific solvent at a controlled temperature.

Materials:

-

tert-Butyl 1H-benzimidazole-6-carboxylate

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator with agitation capabilities

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

-

Preparation: Add an excess amount of tert-Butyl 1H-benzimidazole-6-carboxylate to a glass vial. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the sample to further separate the solid from the supernatant.[4]

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[4]

Potentiometric Titration for Aqueous Solubility

For ionizable compounds, potentiometric titration can be a faster alternative to the shake-flask method for determining the solubility-pH profile.[5][6]

Objective: To determine the aqueous intrinsic solubility and solubility-pH profile of tert-Butyl 1H-benzimidazole-6-carboxylate.

Materials:

-

tert-Butyl 1H-benzimidazole-6-carboxylate

-

Potentiometric autotitrator with a pH electrode

-

Aqueous buffers of known pH

-

Standardized acidic and basic titrants (e.g., HCl, NaOH)

-

Beaker or titration vessel

-

Magnetic stirrer

Procedure:

-

Dispersion: Add a known amount of the compound to a beaker containing a known volume of water or a suitable buffer to create a suspension.

-

Titration: Place the suspension in the autotitrator and begin titrating with a standardized acid or base. The instrument will record the pH as a function of the titrant volume.

-

Data Analysis: The point at which the solid begins to dissolve or precipitate is identified by a change in the titration curve. The intrinsic solubility and pKa can be calculated from the titration data using appropriate thermodynamic models. This method can be significantly faster than traditional shake-flask methods.[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

Caption: A diagram illustrating the key steps in the experimental determination of compound solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of tert-Butyl 1H-benzimidazole-6-carboxylate is scarce, this guide offers a scientifically grounded, predictive solubility profile based on its chemical structure and the known properties of related benzimidazole compounds. For drug development and research applications, it is imperative that these predictions are substantiated with empirical data. The detailed experimental protocols for the shake-flask and potentiometric titration methods provided herein offer robust frameworks for obtaining accurate and reliable solubility measurements. Such experimental data is fundamental for formulation development, pharmacokinetic studies, and ensuring the validity of biological assays.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [kops.uni-konstanz.de]

An In-depth Technical Guide to the Initial Characterization of Novel Benzimidazole Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation involved in the initial characterization of novel benzimidazole esters. Benzimidazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The characterization of newly synthesized benzimidazole esters is a critical step in the drug discovery and development process, providing insights into their chemical nature, purity, and potential therapeutic efficacy.

Synthesis of Novel Benzimidazole Esters

The synthesis of benzimidazole derivatives is a cornerstone of medicinal chemistry, with various methods available for the construction of this heterocyclic scaffold.[1]

1.1. General Synthesis Pathway

A common and versatile method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.[3][4] This reaction is typically carried out in the presence of an acid catalyst. Another prevalent method is the reaction of o-phenylenediamine with aldehydes, which is often facilitated by an oxidizing agent or a catalyst.[3][5]

Below is a generalized workflow for the synthesis of benzimidazole esters.

Caption: General workflow for the synthesis of benzimidazole esters.

1.2. Detailed Experimental Protocol: Synthesis of 2-substituted Benzimidazoles

The following protocol is a representative example for the synthesis of 2-substituted benzimidazoles via condensation of o-phenylenediamine with a carboxylic acid.[6]

-

Reaction Setup: A mixture of o-phenylenediamine (1 equivalent) and a substituted benzoic acid (1 equivalent) is prepared in a round-bottom flask.

-

Solvent and Catalyst: A suitable solvent, such as ethanol or dimethylformamide (DMF), is added to the flask.[7][8] An acid catalyst, like p-toluenesulfonic acid (p-TsOH) or a mineral acid, is introduced into the reaction mixture.[5]

-

Reaction Conditions: The mixture is refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[7]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.[8]

-

Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure benzimidazole ester.[8]

Spectroscopic Characterization

The structural elucidation of newly synthesized benzimidazole esters is performed using a combination of spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the synthesized compounds.

-

¹H NMR: The spectrum provides information about the number and types of protons in the molecule. Characteristic signals include the N-H proton of the benzimidazole ring, which typically appears as a broad singlet in the downfield region (around 11-13 ppm).[7] Aromatic protons and protons of the ester group will have distinct chemical shifts and coupling patterns.[7][9]

-

¹³C NMR: This technique identifies the different carbon environments in the molecule. The carbonyl carbon of the ester group and the carbons of the benzimidazole ring have characteristic chemical shifts.[7]

2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern.[4] The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target benzimidazole ester.[6]

2.3. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key characteristic absorption bands for benzimidazole esters include:

-

N-H stretching vibration of the benzimidazole ring (around 3400-3200 cm⁻¹).[8]

-

C=O stretching of the ester group (around 1700 cm⁻¹).

-

C=N stretching of the imidazole ring (around 1650-1550 cm⁻¹).[8]

Biological Evaluation

The initial biological characterization of novel benzimidazole esters often involves screening for their potential therapeutic activities.

3.1. In Vitro Antiproliferative Activity

The cytotoxic effects of the synthesized compounds against various cancer cell lines are commonly evaluated using the MTT assay.[10] This assay measures the metabolic activity of cells and provides an indication of cell viability.

Experimental Workflow for MTT Assay:

Caption: Workflow for determining antiproliferative activity using the MTT assay.

The results are typically expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Example of Antiproliferative Activity Data for Novel Benzimidazole Esters

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| BM1 | MCF-7 (Breast) | 5.2 |

| HCT-116 (Colon) | 8.1 | |

| BM2 | MCF-7 (Breast) | 12.5 |

| HCT-116 (Colon) | 15.3 | |

| BM3 | MCF-7 (Breast) | 2.8 |

| HCT-116 (Colon) | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

3.2. Antimicrobial Activity

The antimicrobial potential of the synthesized compounds is often assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: Serial dilutions of the benzimidazole esters are prepared in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[11]

Table 2: Example of Antimicrobial Activity Data for Novel Benzimidazole Esters

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| BM-A | 12.5 | 25 | 50 |

| BM-B | 6.25 | 12.5 | 25 |

| BM-C | >100 | >100 | >100 |

Note: The data in this table is hypothetical and for illustrative purposes only.

3.3. Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives can be investigated through various in vitro assays, such as the inhibition of inflammatory mediators. For instance, some benzimidazoles have been shown to target the NLRP3 inflammasome, a key component of the inflammatory response.[12]

Signaling Pathway: NLRP3 Inflammasome Activation and Inhibition by Benzimidazole Esters

References

- 1. ijpsr.com [ijpsr.com]

- 2. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. ijcrt.org [ijcrt.org]

- 9. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsm.com [ijpsm.com]

- 12. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

The Benzimidazole Core: A Technical Guide to its Reactivity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, stands as a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to readily interact with a diverse array of biological targets, making it a cornerstone in the development of numerous therapeutic agents. This in-depth technical guide explores the reactivity of the benzimidazole core, detailing its synthesis, functionalization, and its profound impact on various signaling pathways relevant to drug discovery.

Reactivity and Synthesis of the Benzimidazole Core

The reactivity of the benzimidazole ring is characterized by the interplay between the electron-rich imidazole moiety and the fused benzene ring. The nitrogen atoms in the imidazole ring can act as nucleophiles, while the C2 position is susceptible to electrophilic substitution, particularly after deprotonation. This versatile reactivity allows for a wide range of synthetic modifications, enabling the generation of extensive libraries of derivatives with diverse pharmacological profiles.

One of the most common and versatile methods for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile). This reaction is often facilitated by acidic catalysts and can be performed under various conditions, including conventional heating and microwave irradiation.

Experimental Protocols

Below are detailed methodologies for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles, representing common synthetic strategies.

Protocol 1: Synthesis of 2-Aryl-1H-benzimidazoles via Condensation of o-Phenylenediamine and Aromatic Aldehydes

This protocol describes a one-pot synthesis of 2-aryl-1H-benzimidazoles from o-phenylenediamine and various aromatic aldehydes using a catalyst.

-

Materials:

-

o-Phenylenediamine

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Lanthanum chloride (LaCl₃) (catalyst)

-

Acetonitrile (CH₃CN) (solvent)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, a mixture of o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.2 mmol) is prepared.

-

Lanthanum chloride (10 mol%) is added to the mixture.

-

Acetonitrile (5 ml) is added as the solvent, and the mixture is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ and then concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 2-aryl-1H-benzimidazole.[1]

-

Protocol 2: Synthesis of 1,2-Disubstituted Benzimidazoles

This protocol details the synthesis of 1,2-disubstituted benzimidazoles through a one-pot reaction of o-phenylenediamine and two equivalents of an aldehyde.

-

Materials:

-

o-Phenylenediamine

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Phosphoric acid (H₃PO₄) (catalyst)

-

Methanol (CH₃OH) (solvent)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a 50 mL round-bottom flask, add methanol (3 mL), the aromatic aldehyde (2 mmol), o-phenylenediamine (1 mmol), and phosphoric acid (7 mol%).

-

The resulting mixture is stirred magnetically at 50 °C for 5 minutes.

-

The reaction progress is monitored by TLC (n-hexane/EtOAc 6:4).

-

After the reaction is complete, the mixture is diluted with water and centrifuged to remove the catalyst.

-

The filtrate is extracted with dichloromethane and water.

-

The organic layer is dried over MgSO₄ and the solvent is evaporated to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.[2]

-

Data Presentation: Biological Activities of Benzimidazole Derivatives

The structural versatility of the benzimidazole core has led to the discovery of compounds with a wide spectrum of biological activities. The following tables summarize quantitative data for representative benzimidazole derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Benzimidazole Derivatives (IC₅₀ values in µM)

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| Fluoro aryl benzimidazole derivative | HOS | 1.8 | [3] |

| Fluoro aryl benzimidazole derivative | G361 | 2.0 | [3] |

| Fluoro aryl benzimidazole derivative | MCF-7 | 2.8 | [3] |

| Fluoro aryl benzimidazole derivative | K-562 | 7.8 | [3] |

| Benzimidazole-triazole hybrid 18 | A549 | 0.63 | [3] |

| Benzimidazole-triazole hybrid 18 | NCI-H460 | 0.99 | [3] |

| Benzimidazole-triazole hybrid 18 | MCF-7 | 1.3 | [3] |

| Benzimidazole-triazole hybrid 18 | MDA-MB-231 | 0.94 | [3] |

| Benzimidazole-triazole hybrid 32 | HCT-116 | 3.87 | [3] |

| Benzimidazole-triazole hybrid 32 | HepG2 | 8.34 | [3] |

| Benzimidazole derivative 9 | A549 | 0.15 | [3] |

| Benzimidazole derivative 9 | HeLa | 0.33 | [3] |

| Benzimidazole derivative 9 | HepG2 | 0.21 | [3] |

| Benzimidazole derivative 9 | MCF-7 | 0.18 | [3] |

| 6-benzoyl benzimidazole 15a | HeLa | 1.62 | [3] |

| 6-benzoyl benzimidazole 15b | HeLa | 1.44 | [3] |

Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives (IC₅₀ values in µM)

| Compound | Kinase Target | IC₅₀ (µM) | Reference |

| Benzimidazole derivative 32 | EGFR | 0.086 | [3] |

| Benzimidazole derivative 32 | Topo I | 2.52 | [3] |

| N-phenyl-1,2,4-triazole 6a-c | EGFR (MCF-7) | 1.29 - 4.30 | [4] |

| Benzimidazole derivative 5a | EGFR | 0.086 | [5] |

| Benzimidazole derivative 5a | Topo II | 2.52 | [5] |

| Benzimidazole oxadiazole 10 | MSK1, ROCK1, AKT | 0.340 | [6] |

| Benzimidazole oxadiazole 11 | MSK1, ROCK1, AKT | 7.0 | [6] |

| 2-Amidobenzimidazole 23 | CK1δ | 0.0986 | [7] |

| 2-Amidobenzimidazole 18 | CK1δ | 0.12 | [7] |

| 2-Amidobenzimidazole 15 | CK1δ | 0.485 | [7] |

| PI3 Kinase Inhibitors | PI3Kβ | 0.001 - 10 | [8] |

Table 3: Antimicrobial Activity of Benzimidazole Derivatives (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzimidazole derivatives (11 compounds) | Enterococcus faecalis | 12.5 - 400 | [9] |

| Benzimidazole derivatives (11 compounds) | Staphylococcus aureus | 12.5 - 400 | [9] |

| Benzimidazole derivatives (8 compounds) | Candida albicans | 50 - 400 | [9] |

| Benzimidazole derivatives (most compounds) | Candida tropicalis | 6.25 - 400 | [9] |

| 5-halobenzimidazole derivatives (23 compounds) | Fungal strains | Potent (comparable to Amphotericin B) | [10] |

| Benzimidazole derivative 9 | Various bacterial and fungal strains | 3.12 | [11] |

| Benzimidazole-triazole hybrid 63a | MRSA | 16 | |

| Benzimidazole-triazole hybrid 63a | E. coli | 4 | |

| Benzimidazole-triazole hybrid 63a | K. pneumoniae | 8 | |

| Benzimidazole-triazole hybrid 66a | S. aureus | 3.12 | |

| Benzimidazole-triazole hybrid 66a | E. coli | 3.12 |

Signaling Pathway Modulation by Benzimidazole Derivatives

The therapeutic effects of benzimidazole derivatives are often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis. This section visualizes three such pathways and the experimental workflow for their investigation.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Benzimidazole derivatives have been developed as potent EGFR inhibitors.

MEK5/ERK5 Signaling Pathway

The MEK5/ERK5 pathway is another critical signaling cascade involved in cell proliferation, survival, and angiogenesis. It represents a distinct signaling arm of the MAPK pathway.

Nucleotide-binding Oligomerization Domain 2 (NOD2) Signaling Pathway

The NOD2 signaling pathway is a key component of the innate immune system, responsible for recognizing bacterial peptidoglycan and initiating an inflammatory response.

Experimental Workflow for Evaluating Benzimidazole Activity

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzimidazole derivatives.

References

- 1. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. stackoverflow.com [stackoverflow.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. jaoc.samipubco.com [jaoc.samipubco.com]

Synthesis of tert-Butyl 1H-benzimidazole-6-carboxylate: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of tert-Butyl 1H-benzimidazole-6-carboxylate, a key building block in the development of various pharmaceutical agents. The protocol outlines a three-step synthetic route commencing with the esterification of 4-amino-3-nitrobenzoic acid, followed by the reduction of the nitro group, and concluding with the cyclization to form the benzimidazole ring. This application note is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental procedures, data presentation, and a visual representation of the synthetic workflow.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties, have made them a focal point in medicinal chemistry research. The title compound, tert-Butyl 1H-benzimidazole-6-carboxylate, serves as a crucial intermediate for the synthesis of more complex molecules, where the tert-butyl ester provides a protected carboxylic acid functionality that can be deprotected in later synthetic stages. This protocol details a reliable and reproducible method for its preparation.

Synthetic Pathway Overview

The synthesis of tert-Butyl 1H-benzimidazole-6-carboxylate is accomplished through a three-step process, as illustrated in the workflow diagram below. The pathway begins with the Fischer esterification of 4-amino-3-nitrobenzoic acid to yield tert-butyl 4-amino-3-nitrobenzoate. The subsequent step involves the selective reduction of the nitro group via catalytic hydrogenation to afford tert-butyl 3,4-diaminobenzoate. The final step is the cyclization of the diamine with formic acid to construct the benzimidazole ring.

Figure 1: Synthetic workflow for tert-Butyl 1H-benzimidazole-6-carboxylate.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-amino-3-nitrobenzoate

Materials:

-

4-Amino-3-nitrobenzoic acid

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3-nitrobenzoic acid (1.0 eq) in tert-butanol (10-15 mL per gram of starting material).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess tert-butanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain tert-butyl 4-amino-3-nitrobenzoate as a solid.

Step 2: Synthesis of tert-Butyl 3,4-diaminobenzoate

Materials:

-

tert-Butyl 4-amino-3-nitrobenzoate

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve tert-butyl 4-amino-3-nitrobenzoate (1.0 eq) in methanol in a hydrogenation vessel.

-

Add 10% Pd/C catalyst (5-10 mol%) to the solution.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).

-

Stir the mixture vigorously at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to afford tert-butyl 3,4-diaminobenzoate, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 1H-benzimidazole-6-carboxylate

Materials:

-

tert-Butyl 3,4-diaminobenzoate

-

Formic acid (88-90%)

-

10% Sodium Hydroxide (NaOH) solution

-

Ice-cold water

Procedure:

-

Place tert-butyl 3,4-diaminobenzoate (1.0 eq) in a round-bottom flask.

-

Heat the reaction mixture at 100 °C for 2-4 hours.[2][4] Monitor the reaction by TLC.

-

After cooling to room temperature, slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (pH > 8).[2][4]

-

The crude product may precipitate out of the solution. Collect the solid by filtration.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure tert-Butyl 1H-benzimidazole-6-carboxylate.

Data Presentation

| Step | Starting Material | Product | Reagents & Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 4-Amino-3-nitrobenzoic acid | tert-Butyl 4-amino-3-nitrobenzoate | tert-Butanol, H₂SO₄ (cat.) | 16-24 | Reflux | 60-70 |

| 2 | tert-Butyl 4-amino-3-nitrobenzoate | tert-Butyl 3,4-diaminobenzoate | H₂, 10% Pd/C, Methanol | 4-8 | Room Temp | >95 |

| 3 | tert-Butyl 3,4-diaminobenzoate | tert-Butyl 1H-benzimidazole-6-carboxylate | Formic acid, 10% NaOH | 2-4 | 100 | 80-90 |

Table 1: Summary of reaction conditions and expected yields for the synthesis of tert-Butyl 1H-benzimidazole-6-carboxylate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | Yellow solid |

| tert-Butyl 4-amino-3-nitrobenzoate | C₁₁H₁₄N₂O₄ | 238.24 | Solid |

| tert-Butyl 3,4-diaminobenzoate | C₁₁H₁₆N₂O₂ | 208.26 | Solid |

| tert-Butyl 1H-benzimidazole-6-carboxylate | C₁₂H₁₄N₂O₂ | 218.25 | Off-white solid |

Table 2: Physicochemical properties of the key compounds in the synthesis.

Conclusion

The described three-step protocol provides an efficient and reliable method for the synthesis of tert-Butyl 1H-benzimidazole-6-carboxylate. The procedures are straightforward and utilize readily available reagents, making this synthesis accessible for standard organic chemistry laboratories. The application of this protocol will facilitate the production of this valuable intermediate for further elaboration in drug discovery and development programs.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle concentrated sulfuric acid and formic acid with extreme care in a well-ventilated fume hood.

-

Palladium on carbon is flammable; handle with care and do not expose to ignition sources.

-

Hydrogen gas is highly flammable; ensure the hydrogenation setup is properly assembled and leak-proof.

-

All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: tert-Butyl 1H-benzimidazole-6-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tert-Butyl 1H-benzimidazole-6-carboxylate , a key intermediate in the synthesis of biologically active molecules. This document details its preparation, and application, and includes experimental protocols relevant to drug discovery and medicinal chemistry.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile biological activity spans a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. tert-Butyl 1H-benzimidazole-6-carboxylate serves as a crucial building block for the synthesis of complex benzimidazole derivatives, offering a strategic point for molecular elaboration. The tert-butyl ester group provides a stable protecting group for the carboxylic acid functionality, which can be readily deprotected under acidic conditions to allow for further chemical modifications.

Application in the Synthesis of BET Inhibitors

A significant application of tert-butyl 1H-benzimidazole-6-carboxylate is in the synthesis of Bromodomain and Extra-Terminal domain (BET) protein inhibitors. BET proteins are epigenetic readers that play a critical role in the regulation of gene transcription. Their dysregulation is implicated in the pathogenesis of various cancers and inflammatory diseases.

One prominent example is the synthesis of the clinical candidate I-BET762 (GSK525762A) , a potent and selective inhibitor of the BET family of proteins. In the synthesis of I-BET762 and its analogs, tert-butyl 1H-benzimidazole-6-carboxylate acts as a core scaffold, which is further functionalized to yield the final active pharmaceutical ingredient.

Data Presentation

Table 1: Synthesis of tert-Butyl 1H-benzimidazole-6-carboxylate - Representative Reaction Parameters

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| tert-Butyl 3,4-diaminobenzoate | Trimethyl orthoformate | Toluene | 110 (Reflux) | 4 | ~85-95 |

| tert-Butyl 3,4-diaminobenzoate | Formic acid | Toluene (with Dean-Stark) | 110 (Reflux) | 6-8 | ~80-90 |

Note: The yields are estimated based on typical benzimidazole synthesis protocols and may vary depending on the specific reaction conditions and scale.

Table 2: Physicochemical Properties of tert-Butyl 1H-benzimidazole-6-carboxylate

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents like DCM, THF, and MeOH |

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 1H-benzimidazole-6-carboxylate

This protocol describes a general method for the synthesis of tert-butyl 1H-benzimidazole-6-carboxylate from tert-butyl 3,4-diaminobenzoate.

Materials:

-

tert-Butyl 3,4-diaminobenzoate

-

Trimethyl orthoformate or Formic acid

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (if using formic acid)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a round-bottom flask, add tert-butyl 3,4-diaminobenzoate (1.0 eq).

-

Add toluene to dissolve the starting material.

-

Add trimethyl orthoformate (1.2 eq) or formic acid (1.2 eq). If using formic acid, equip the flask with a Dean-Stark apparatus to remove water.

-

Heat the reaction mixture to reflux (approximately 110°C) and stir for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to obtain tert-butyl 1H-benzimidazole-6-carboxylate as a solid.

Protocol 2: General Procedure for N-Arylation of tert-Butyl 1H-benzimidazole-6-carboxylate (Illustrative)

This protocol provides a general method for the subsequent functionalization of the benzimidazole core, a key step in the synthesis of many bioactive molecules, including BET inhibitors.

Materials:

-

tert-Butyl 1H-benzimidazole-6-carboxylate

-

Aryl halide (e.g., 4-chloropyridine-N-oxide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add tert-butyl 1H-benzimidazole-6-carboxylate (1.0 eq) and the aryl halide (1.1 eq).

-

Add the base, such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

-

Add the solvent (DMF or MeCN).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualizations

Caption: Synthetic pathway from starting material to a bioactive molecule.

Caption: Workflow for the synthesis of the intermediate.

Caption: Simplified signaling pathway of BET protein inhibition.

Applications of Benzimidazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel benzimidazole-based therapeutics.

Anticancer Applications

Benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis.[3][4] Several derivatives have entered clinical trials, and some, like bendamustine, are approved for cancer therapy.[5][6]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary anticancer mechanism of many benzimidazole derivatives is the inhibition of tubulin polymerization.[3] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[7] This disruption leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[8]

Signaling Pathway: Apoptosis Induction

The inhibition of tubulin polymerization by benzimidazole derivatives triggers the intrinsic apoptotic pathway. This is often characterized by the activation of caspase-3/7 and changes in mitochondrial membrane potential.

Caption: Apoptosis induction by tubulin-targeting benzimidazoles.

Mechanism of Action: Kinase Inhibition

Benzimidazole derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and the kinases in the Ras-Raf-MEK-ERK (MAPK) pathway.[9][10]

Signaling Pathway: VEGFR Signaling Inhibition

VEGF and its receptor, VEGFR, are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Benzimidazole derivatives can inhibit VEGFR, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation and migration.

Caption: Inhibition of the VEGFR signaling pathway.

Signaling Pathway: ERK Signaling Inhibition

The ERK pathway is a critical signaling cascade that regulates cell growth and division. Mutations in this pathway are common in many cancers. Certain benzimidazole derivatives can inhibit kinases within this pathway, such as RAF and MEK, leading to decreased cell proliferation.

Caption: Inhibition of the ERK signaling pathway.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative benzimidazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzimidazole 1 | HCT-116 (Colon) | 28.5 ± 2.91 | [11] |

| Benzimidazole 1 | MCF-7 (Breast) | 31.2 ± 4.49 | [11] |

| Benzimidazole 2 | HCT-116 (Colon) | 16.2 ± 3.85 | [11] |

| Benzimidazole 2 | MCF-7 (Breast) | 30.29 ± 6.39 | [11] |

| Benzimidazole 4 | HCT-116 (Colon) | 24.08 ± 0.31 | [11] |

| Benzimidazole 4 | MCF-7 (Breast) | 8.86 ± 1.10 | [11] |

| Compound 4f | A549 (Lung) | 2.75 | [12] |

| Compound 4i | SKOV3 (Ovarian) | 1.91 | [12] |

| Compound 6d | A549 (Lung) | 2.74 | [12] |

| Compound 5g | HeLa (Cervical) | 8.70 | [10] |

| Compound 5g | MCF-7 (Breast) | 9.39 | [10] |

| Compound 6f | HCT-116 (Colon) | 11.72 | [10] |

| Compound 6f | MCF-7 (Breast) | 14.69 | [10] |

| Compound 6f | HepG-2 (Liver) | 18.31 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of benzimidazole derivatives on cancer cell lines by measuring cell viability.

Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Benzimidazole derivative stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of the benzimidazole derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Applications

Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13] Their mechanism of action often involves the inhibition of microbial growth by interfering with essential cellular processes.

Mechanism of Action

The antimicrobial action of benzimidazoles can be attributed to their ability to inhibit key enzymes involved in microbial metabolism or to disrupt the integrity of the microbial cell membrane.[14] Some derivatives have also been shown to bind to microbial DNA, interfering with replication and transcription.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of several benzimidazole derivatives against selected bacterial and fungal strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 6 | S. aureus | 50 | [14] |

| Compound 6 | E. coli | 50 | [14] |

| Compound 18 | Various strains | 14-31 | [14] |

| Compound 41 | S. aureus | 20 (zone of inhibition in mm) | [14] |

| Compound 41 | B. subtilis | 23 (zone of inhibition in mm) | [14] |

| Compound 41 | E. coli | 22 (zone of inhibition in mm) | [14] |

| Compound 41 | P. aeruginosa | 23 (zone of inhibition in mm) | [14] |

| Compound 3m | S. aureus | 16 | [15] |

| Compound 3m | S. pyrogenes | 21 | [15] |

| Compound 3m | E. coli | 18 | [15] |

| Compound 3m | C. albicans | 16 | [15] |

| Compound 3n | S. aureus | 20 | [15] |

| Compound 3n | S. pyrogenes | 25 | [15] |

| Compound 3n | E. coli | 17 | [15] |

| Compound 3n | C. albicans | 17 | [15] |

| Compound 13a-d | Various bacteria | 25-50 | [16] |

Experimental Protocol: Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of benzimidazole derivatives.

Workflow: Agar Well Diffusion Assay

Caption: Workflow for the agar well diffusion assay.

Materials:

-

Benzimidazole derivative solution

-

Bacterial or fungal strain

-

Mueller-Hinton agar plates

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Evenly spread the inoculum over the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 50-100 µL) of the benzimidazole derivative solution into each well. Include a positive control (standard antibiotic) and a negative control (solvent).

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Antiviral Applications

Several benzimidazole derivatives have shown significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and respiratory syncytial virus (RSV).[17][18]

Mechanism of Action

The antiviral mechanisms of benzimidazoles are diverse and virus-specific. They can inhibit viral enzymes such as reverse transcriptase and polymerase, block viral entry into host cells, or interfere with viral replication processes.[19]

Quantitative Data: Antiviral Activity

The following table shows the 50% effective concentration (EC₅₀) values for some benzimidazole derivatives against different viruses.

| Compound | Virus | EC₅₀ | Reference |

| Substituted 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | as low as 20 nM | [18] |

| Compound 125 | Lassa virus (LASV) | 1.1 nM | [19] |

| Compounds 97-98 | HIV-1 | 15.4–40 µM | [19] |

| Compound 11b | Coxsackievirus B5 | 6-18.5 µM | [20] |

| Compound 18e | Coxsackievirus B5 | 12.4 µM | [20] |

| Compound 43a | Coxsackievirus B5 | 9 µM | [20] |

Anthelmintic Applications

Benzimidazoles are a major class of anthelmintic drugs widely used in both human and veterinary medicine to treat infections caused by parasitic worms (helminths).[13][21]

Mechanism of Action

The primary anthelmintic mechanism of benzimidazoles is the inhibition of tubulin polymerization in the parasite's intestinal cells.[7] This leads to the disruption of microtubule-dependent processes, such as glucose uptake, resulting in paralysis and death of the parasite.

Quantitative Data: Anthelmintic Efficacy

The table below summarizes the in vitro anthelmintic activity of some benzimidazole derivatives.

| Compound | Parasite | IC₅₀ (µM) | Reference |

| AO14 | Trichuris muris L1 | 3.30 | [22] |

| BZ6 | Trichuris muris L1 | 8.89 | [22] |

| BZ12 | Trichuris muris L1 | 4.17 | [22] |

| BZ12 | Trichuris muris adult | 8.1 | [22] |

| BZ6 | Heligmosomoides polygyrus adult | 5.3 | [22] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of benzimidazole derivatives to inhibit the polymerization of tubulin, a key mechanism of their anthelmintic and anticancer activity.

Workflow: Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer (e.g., PIPES buffer)

-

Benzimidazole derivative

-

Temperature-controlled spectrophotometer or plate reader

Procedure:

-

On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

-

Add the benzimidazole derivative at the desired concentration. Include a positive control (e.g., nocodazole) and a negative control (vehicle).

-

Transfer the reaction mixture to a pre-warmed cuvette or 96-well plate.

-

Immediately place the cuvette/plate in a spectrophotometer set to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes). An increase in absorbance indicates tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves and determine the extent of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 8. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. | Semantic Scholar [semanticscholar.org]

- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]